molecular formula C31H41N7O4 B2863067 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902934-14-9

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No. B2863067
CAS RN: 902934-14-9
M. Wt: 575.714
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C31H41N7O4 and its molecular weight is 575.714. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapeutics

The structural features of this compound suggest potential applications in cancer therapeutics. Modified derivatives of similar compounds have been studied for their inhibitory effects against EGFR and VEGFR-2, which are associated with the progression of triple-negative breast cancer (TNBC) . The compound’s ability to modulate these receptors could lead to the development of new targeted therapies for TNBC and other cancers.

Neurodegenerative Disease Treatment

Compounds with the piperazine moiety have been found to have applications in the treatment of neurodegenerative diseases . They can serve as psychoactive substances with potential therapeutic effects for conditions like Parkinson’s and Alzheimer’s disease. The compound could be modified to enhance its pharmacokinetic properties for these applications.

Antibacterial Agents

Piperazine derivatives are known to possess antibacterial properties. The compound could be synthesized into novel derivatives that exhibit strong antibacterial activity, potentially leading to new treatments for bacterial infections .

Antidepressant and Antipsychotic Drugs

The piperazine ring is a common feature in many pharmaceuticals, including antidepressants and antipsychotics . This compound could be utilized to develop new drugs in these categories, improving treatment options for mental health conditions.

Serotonin Receptor Inhibitors

The compound has shown promise as a highly selective ligand towards the 5-HT1A receptor, which plays a role in anxiety and depression disorders . Its binding affinity suggests potential use in the design of new serotonin receptor inhibitors.

Alzheimer’s Disease Research

Derivatives of this compound have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), which is significant in Alzheimer’s disease . The compound could contribute to increasing acetylcholine levels in the brain, offering a new approach to Alzheimer’s treatment.

Mechanism of Action

Target of Action

The primary targets of this compound are likely the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways are those involving the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can potentially influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . The compound’s ADME properties can significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body . This can lead to therapeutic effects in the treatment of various disorders.

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N7O4/c1-23(2)42-22-6-16-37-30(40)26-7-4-5-8-27(26)38-28(33-34-31(37)38)13-14-29(39)32-15-17-35-18-20-36(21-19-35)24-9-11-25(41-3)12-10-24/h4-5,7-12,23H,6,13-22H2,1-3H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRKXRLUBLGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.